Biotin-nonapeptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

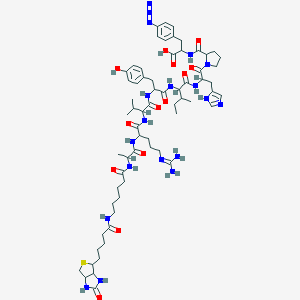

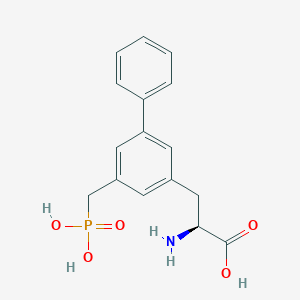

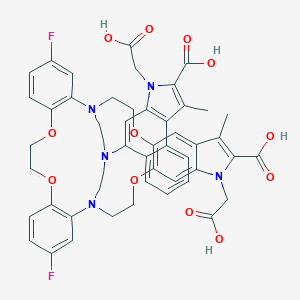

Biotin-nonapeptide is a synthetic peptide that has been widely used in scientific research due to its unique properties. This peptide is composed of nine amino acids and has been shown to have various biochemical and physiological effects. In

Applications De Recherche Scientifique

Biotin-nonapeptide has been widely used in scientific research as a tool for studying protein-protein interactions. The biotin molecule attached to the peptide allows for the specific binding of biotinylated proteins, which can then be isolated and identified. This method has been used to study a wide range of biological processes, including signal transduction, protein folding, and enzyme activity.

Mécanisme D'action

The mechanism of action of biotin-nonapeptide is based on its ability to bind to biotin-binding proteins (BBPs). BBPs are a family of proteins that bind to biotin with high affinity. Biotin-nonapeptide can be used to selectively bind to specific BBPs, allowing for the isolation and identification of biotin-binding proteins in complex mixtures.

Effets Biochimiques Et Physiologiques

Biotin-nonapeptide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of biotin-dependent enzymes, such as pyruvate carboxylase and acetyl-CoA carboxylase. It has also been shown to modulate the activity of transcription factors, such as the peroxisome proliferator-activated receptor gamma (PPARγ).

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of biotin-nonapeptide is its ability to selectively bind to biotin-binding proteins. This allows for the isolation and identification of specific proteins in complex mixtures. However, one limitation of biotin-nonapeptide is its relatively large size, which may limit its ability to penetrate cell membranes and interact with intracellular proteins.

Orientations Futures

There are several future directions for research on biotin-nonapeptide. One area of interest is the development of new biotin-nonapeptide analogs with improved properties, such as increased membrane permeability. Another area of interest is the application of biotin-nonapeptide in drug discovery, as it has the potential to be used as a tool for identifying new drug targets. Additionally, biotin-nonapeptide could be used in the development of biosensors for the detection of biotin-binding proteins in complex mixtures.

Méthodes De Synthèse

Biotin-nonapeptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The biotin molecule is then attached to the N-terminus of the peptide using a coupling reagent. This method allows for the production of high-purity biotin-nonapeptide with a high yield.

Propriétés

Numéro CAS |

115082-72-9 |

|---|---|

Nom du produit |

Biotin-nonapeptide |

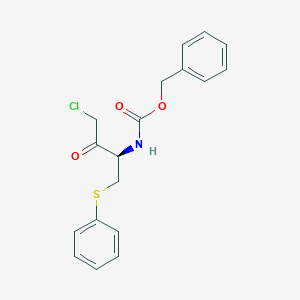

Formule moléculaire |

C65H95N19O13S |

Poids moléculaire |

1382.6 g/mol |

Nom IUPAC |

3-(4-azidophenyl)-2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]propanoylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C65H95N19O13S/c1-6-37(4)54(61(93)76-46(32-42-33-69-35-72-42)62(94)84-29-13-15-49(84)59(91)77-47(63(95)96)31-39-19-23-41(24-20-39)82-83-68)80-58(90)45(30-40-21-25-43(85)26-22-40)75-60(92)53(36(2)3)79-57(89)44(14-12-28-71-64(66)67)74-56(88)38(5)73-52(87)18-8-7-11-27-70-51(86)17-10-9-16-50-55-48(34-98-50)78-65(97)81-55/h19-26,33,35-38,44-50,53-55,85H,6-18,27-32,34H2,1-5H3,(H,69,72)(H,70,86)(H,73,87)(H,74,88)(H,75,92)(H,76,93)(H,77,91)(H,79,89)(H,80,90)(H,95,96)(H4,66,67,71)(H2,78,81,97) |

Clé InChI |

FIBWPHUPYJOTDZ-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)N=[N+]=[N-])C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)N=[N+]=[N-])C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6 |

Séquence |

ARVYXHPX |

Synonymes |

Bio-epsilon-Ahx-Ala-Arg-Val-Tyr-Ile-His-Pro-Phe(4N3)-OH biotin-nonapeptide biotinyl-epsilon-aminohexanoyl-alanyl-arginyl-valyl-tyrosyl-isoleucyl-histidyl-prolyl-phenylalanyl(4N3)-hydroxy |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)

![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)